1-Fluoro-2-methyl-3,5-dinitrobenzene
Overview
Description
1-Fluoro-2-methyl-3,5-dinitrobenzene is a chemical compound with the molecular formula C7H5FN2O4 . It is also known as FMNB. The compound is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom, two nitro groups, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Protein and Amino Acid Analysis
1-Fluoro-2,4-dinitrobenzene, closely related to the specified compound, has been employed in the determination of serum amino acids, showcasing its utility in biochemistry for assay procedures (R. D. Rapp, 1963). This reagent's ability to react with amino acids under specific conditions allows for the colorimetric determination of these biomolecules, indicating its potential in clinical chemistry and diagnostic applications.
Chemical Modification and Molecular Interaction Studies
Research has indicated that derivatives of fluoro-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene, can undergo molecular rearrangement in reactions with cysteine, shedding light on the mechanism of action of toxicants functioning as alkylating agents (H. Burchfield, 1958). This highlights the compound's relevance in understanding toxicological processes and the structural dynamics of amino acid interactions.
Organometallic Chemistry and Catalysis
In organometallic chemistry, fluorinated benzenes, including those related to 1-Fluoro-2-methyl-3,5-dinitrobenzene, serve as solvents or ligands in transition-metal-based catalysis (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017). The presence of fluorine substituents affects the electronic properties of these compounds, making them useful for studying weak interactions with metal centers and facilitating various catalytic processes.
Membrane Permeability and Chemical Modifications
The treatment of erythrocytes with 1-fluoro-2,4-dinitrobenzene has been explored to study changes in membrane permeability to ions (H. Berg, J. Diamond, P. Marfey, 1965). Such studies offer insights into the effects of chemical modifications on cellular functions and the structural integrity of biological membranes, contributing to a deeper understanding of cellular biology and membrane chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Fluoro-2-methyl-3,5-dinitrobenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The compound is involved in the electrophilic aromatic substitution reactions. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .
Result of Action
The result of the action of this compound is a substituted benzene ring . The specific substitution depends on the electrophile involved in the reaction .
properties
IUPAC Name |
1-fluoro-2-methyl-3,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFYAALVLGWFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631399 | |
Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85233-16-5 | |
Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85233-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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